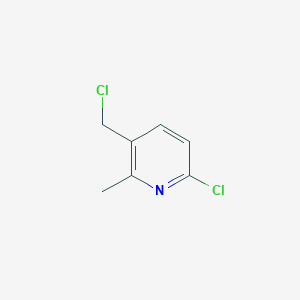

6-Chloro-3-(chloromethyl)-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(chloromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFLUPICHOKZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211530-38-9 | |

| Record name | 6-chloro-3-(chloromethyl)-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-3-(chloromethyl)-2-methylpyridine CAS 1211530-38-9 properties

An In-depth Technical Guide to 6-Chloro-3-(chloromethyl)-2-methylpyridine (CAS 1211530-38-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. It is designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a deep understanding of this compound's properties, reactivity, and applications.

Introduction and Strategic Importance

This compound is a disubstituted pyridine derivative featuring two distinct and reactive chlorine atoms. Its strategic importance lies in its role as a versatile intermediate for constructing more complex molecular architectures. The differential reactivity of the chloromethyl group versus the chloro substituent on the pyridine ring allows for selective, stepwise functionalization. This property is highly valued in medicinal chemistry for the synthesis of novel therapeutic agents and in the development of advanced agrochemicals. Understanding the nuanced properties of this molecule is critical for its effective and safe utilization in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. The data below has been aggregated from various chemical suppliers and databases.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1211530-38-9 | |

| Molecular Formula | C₇H₇Cl₂N | |

| Molecular Weight | 176.05 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid or powder | |

| Melting Point | 45 - 51 °C | |

| Boiling Point | 266.3±35.0 °C (Predicted) | |

| Density | 1.324±0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Reactivity Insights

Synthetic Approach

The synthesis of this compound typically involves the chlorination of a precursor molecule, 2,6-dichloro-3-(chloromethyl)pyridine, which is then selectively methylated. A plausible high-level synthetic pathway is outlined below. The choice of reagents is critical to control selectivity and maximize yield.

Diagram 2: Conceptual Synthetic Pathway

Caption: High-level conceptual workflow for the synthesis.

Core Reactivity Principles

The utility of this molecule stems from the predictable and differential reactivity of its two chloro-substituents.

-

Benzylic-type Reactivity: The chloromethyl group (-CH₂Cl) at the 3-position is analogous to a benzylic halide. The carbon atom is sp³-hybridized and is activated by the adjacent aromatic pyridine ring. This makes it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the primary site of reaction under mild conditions with a wide range of nucleophiles (amines, alcohols, thiols, etc.).

-

Aromatic Reactivity: The chloro group at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring. This C-Cl bond is significantly stronger and less reactive towards standard nucleophilic substitution due to the electron-withdrawing nature of the aromatic ring. It typically requires more forcing conditions, such as high temperatures or the use of metal catalysts (e.g., in Buchwald-Hartwig or Suzuki couplings), to be displaced.

This reactivity differential is the cornerstone of its use as a building block, allowing for sequential and controlled introduction of different functional groups.

Application in Drug Discovery and Agrochemicals

This compound is a valuable scaffold for building molecules with desired biological activity. Its ability to connect two different molecular fragments via sequential substitution reactions makes it a powerful tool for library synthesis and lead optimization.

Diagram 3: Role as a Molecular Linchpin

An In-Depth Technical Guide to 6-Chloro-3-(chloromethyl)-2-methylpyridine: A Key Intermediate in Modern Agrochemicals

Introduction

In the landscape of modern synthetic chemistry, particularly within the realms of agrochemical and pharmaceutical development, the strategic use of halogenated heterocyclic compounds is of paramount importance. These molecular frameworks serve as versatile building blocks, enabling the construction of complex, biologically active molecules. Among these, pyridine derivatives hold a significant position due to their prevalence in a myriad of bioactive compounds. This technical guide provides a comprehensive overview of 6-Chloro-3-(chloromethyl)-2-methylpyridine, a pivotal intermediate whose structural features are instrumental in the synthesis of a major class of insecticides. We will delve into its molecular architecture, nomenclature, physicochemical properties, synthetic pathways, and its critical role in the development of neonicotinoid insecticides. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug and pesticide development, offering both foundational knowledge and practical insights.

Molecular Structure and IUPAC Nomenclature

The precise arrangement of atoms and functional groups within a molecule dictates its reactivity and suitability as a synthetic precursor. This compound is a disubstituted pyridine derivative with the following key structural features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Chloro Group at C6: A chlorine atom attached to the carbon atom at position 6 of the pyridine ring.

-

Chloromethyl Group at C3: A -CH2Cl group attached to the carbon atom at position 3.

-

Methyl Group at C2: A methyl group (-CH3) attached to the carbon atom at position 2.

The official IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound .[1]

Molecular Formula: C₇H₇Cl₂N[1][2]

Canonical SMILES: CC1=C(C=CC(=N1)Cl)CCl[1][2]

InChI: InChI=1S/C7H7Cl2N/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3[1][2]

InChI Key: GVFLUPICHOKZHS-UHFFFAOYSA-N[1][2]

2D Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 176.04 g/mol | [2] |

| Monoisotopic Mass | 174.99556 Da | [1] |

| Appearance | Solid (predicted) | [2] |

| XlogP (predicted) | 2.6 | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

The synthesis of chlorinated pyridine derivatives often involves multi-step processes, starting from more readily available precursors. The preparation of this compound is a key step in the industrial production of certain agrochemicals. While a specific, detailed experimental protocol for this exact molecule is not provided in the search results, a general synthetic strategy can be outlined based on the synthesis of related compounds, such as other chlorinated picolines.

A common approach involves the chlorination of a suitable picoline (methylpyridine) precursor. For this compound, a plausible synthetic route would start from 2,3-dimethylpyridine. The synthesis would likely proceed through the following key transformations:

-

N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide. This is a common strategy to activate the pyridine ring for subsequent reactions.

-

Chlorination of the Pyridine Ring: The N-oxide can then be chlorinated at the 6-position.

-

Chlorination of the Methyl Group: The methyl group at the 3-position is subsequently chlorinated to the chloromethyl group. This can often be achieved using reagents like sulfuryl chloride or N-chlorosuccinimide under radical initiation conditions (e.g., UV light or a radical initiator).

A patent for the preparation of 6-chloro-2-trichloromethyl pyridine describes the high-temperature chlorination of 2-methyl pyridine hydrochloride or 2-chloromethyl pyridine in the presence of excess chlorine gas.[3] This suggests that direct, high-temperature chlorination is a viable industrial method for producing such compounds.

The following diagram illustrates a generalized workflow for the synthesis of chlorinated pyridines, which would be adapted for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Role in Drug Development and Agrochemicals

Chlorinated organic compounds are of immense importance in the pharmaceutical and agrochemical industries.[4] The presence of chlorine atoms can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This compound is a prime example of a key intermediate in the synthesis of a highly successful class of insecticides: the neonicotinoids .

Neonicotinoids are a class of neuro-active insecticides that are chemically similar to nicotine. They act on the central nervous system of insects, leading to paralysis and death.[5] The 6-chloro-3-pyridinylmethyl moiety is a common structural feature in the first generation of neonicotinoids.[5]

4.1. Synthesis of Acetamiprid

A prominent example of the application of this compound is in the synthesis of the neonicotinoid insecticide acetamiprid . In this synthesis, the chloromethyl group of this compound serves as an electrophilic site for nucleophilic substitution by an appropriate amine-containing fragment.

The synthesis of acetamiprid from a related precursor, 2-chloro-5-(chloromethyl)pyridine, involves the nucleophilic substitution of the chloromethyl group.[6] A similar reaction pathway is employed for this compound. The journal of Labelled Compounds and Radiopharmaceuticals describes the synthesis of tritium-labeled acetamiprid where 2-chloro-5-chloromethylpyridine is coupled with N-cyano-N'-methylacetamidine.

The following diagram illustrates the key step in the synthesis of a neonicotinoid insecticide using a chloromethylpyridine intermediate.

Sources

- 1. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method - Google Patents [patents.google.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. entomoljournal.com [entomoljournal.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-(chloromethyl)-2-methylpyridine from Picoline Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Chloro-3-(chloromethyl)-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the readily available starting material, 2,3-dimethylpyridine (2,3-lutidine), and proceeds through a series of strategic transformations including N-oxidation, a pivotal Boekelheide rearrangement, and subsequent selective chlorination. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of commercial products. Its bifunctional nature, featuring both a chlorinated pyridine ring and a chloromethyl substituent, allows for diverse downstream derivatization. The strategic placement of the chloro and chloromethyl groups makes it an essential precursor for active pharmaceutical ingredients (APIs) and potent agrochemicals. A thorough understanding of its synthesis is paramount for optimizing production, ensuring high purity, and developing novel derivatives.

This guide focuses on a robust and scalable synthetic route originating from picoline derivatives, specifically 2,3-dimethylpyridine. The pathway is dissected into three core transformations:

-

N-Oxidation: Activation of the pyridine ring.

-

Boekelheide Rearrangement: Introduction of a hydroxymethyl group at the 3-position.

-

Chlorination: Selective installation of chlorine atoms at the 6-position of the ring and on the 3-methyl substituent.

Each stage will be discussed in detail, emphasizing the chemical logic behind the chosen reagents and reaction conditions.

The Synthetic Pathway: A Step-by-Step Elucidation

The overall synthetic transformation from 2,3-dimethylpyridine to this compound can be visualized as follows:

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-3-(chloromethyl)-2-methylpyridine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 6-Chloro-3-(chloromethyl)-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and practical insight.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the molecular structure and identify key functional groups. This guide will delve into the expected spectroscopic signatures of this compound, offering a predictive and interpretive framework for its analysis.

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each nucleus.

Experimental Protocol: NMR Sample Preparation

A standard protocol for acquiring high-quality NMR spectra involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: Place the sample in a 5 mm NMR tube and acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and chloromethyl groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-4) | ~7.6 | Doublet | 1H |

| Aromatic H (H-5) | ~7.2 | Doublet | 1H |

| Chloromethyl (-CH₂Cl) | ~4.6 | Singlet | 2H |

| Methyl (-CH₃) | ~2.5 | Singlet | 3H |

-

Aromatic Protons: The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will deshield these protons, causing them to resonate at a lower field.

-

Chloromethyl Protons: The protons of the chloromethyl group are adjacent to an electronegative chlorine atom, which deshields them, resulting in a downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons: The methyl group protons are attached to the pyridine ring and will appear as a singlet, typically in the upfield region compared to the other protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~158 |

| C-6 | ~150 |

| C-4 | ~138 |

| C-5 | ~122 |

| C-3 | ~130 |

| Chloromethyl (-CH₂Cl) | ~45 |

| Methyl (-CH₃) | ~23 |

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) and the chlorine (C-6) will be significantly deshielded.

-

Aliphatic Carbons: The carbon of the chloromethyl group will be deshielded by the chlorine atom, while the methyl carbon will appear at a higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

-

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=C and C=N Stretch | 1600-1450 | Medium-Strong |

| -CH₂-Cl Wagging | 1300-1230 | Medium |

| C-Cl Stretch (Aromatic) | 1100-1000 | Strong |

| C-Cl Stretch (Aliphatic) | 850-550 | Strong |

-

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Vibrations: The presence of two different types of carbon-chlorine bonds (aromatic and aliphatic) will result in strong absorption bands in the fingerprint region. The C-Cl stretch of the aromatic chloride appears at a higher wavenumber than that of the alkyl chloride.[1][2][3][4][5] The wagging of the -CH₂Cl group can also be observed.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Ionization: The molecules are ionized, commonly by electron impact (EI), to form a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₇H₇Cl₂N) is 176.05 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the presence of two chlorine atoms. The isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1) will lead to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[4][6]

Caption: Plausible fragmentation pathway for this compound.

-

Molecular Ion: The molecular ion peak cluster is expected at m/z 176, 178, and 180 with relative intensities determined by the chlorine isotopes.

-

Key Fragments:

-

Loss of a chlorine radical from the chloromethyl group would yield a fragment at m/z 141/143.

-

Loss of the chloromethyl radical would result in a fragment at m/z 127/129.[7][8]

-

Further fragmentation of the pyridine ring could lead to characteristic ions, such as the pyridyl cation at m/z 78 after loss of the remaining chlorine and substituents.[6][9]

-

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. The predicted spectroscopic data presented in this guide serves as a valuable reference for researchers to confirm the identity and purity of this compound. By understanding the principles behind the spectral features, scientists can confidently interpret their experimental results and ensure the integrity of their materials for downstream applications.

References

-

Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Hangzhou Better Chemtech Ltd. (2025, May 27). What is the mass spectrum of 2 - Chloropyridine?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. yufengchemicals.com [yufengchemicals.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to 6-Chloro-3-(chloromethyl)-2-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Chloro-3-(chloromethyl)-2-methylpyridine is a halogenated pyridine derivative of significant interest in synthetic organic chemistry. Its unique trifunctional nature, featuring a pyridine core, a reactive chloromethyl group, and a chlorine substituent on the aromatic ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, outlines a potential synthetic approach, discusses its reactivity profile, and explores its applications, particularly in the realm of medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective chemical modifications, offering a gateway to novel molecular architectures with potential biological activity. Pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals, and understanding the characteristics of intermediates like this compound is crucial for the advancement of these fields.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from closely related compounds, we can infer its key physicochemical properties.

Table 1: Physical and Chemical Properties of this compound and a Related Isomer

| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine (Isomer) |

| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N[1] |

| Molecular Weight | 176.04 g/mol | 162.02 g/mol [1] |

| IUPAC Name | This compound | 2-Chloro-5-(chloromethyl)pyridine |

| CAS Number | 129048-73-9 | 70258-18-3[1] |

| Appearance | Likely a solid or high-boiling liquid | Beige moist crystals[1] |

| Melting Point | Data not available | 37-42 °C[1] |

| Boiling Point | Data not available | 267.08 °C (estimated)[1] |

| Solubility | Expected to be soluble in common organic solvents | Slightly soluble in DMSO and Methanol; Insoluble in water[1] |

Structural Information:

-

SMILES: Clc1cccc(c1N)C(Cl)C

-

InChI: InChI=1S/C7H7Cl2N/c1-5-7(9)3-2-4-6(8)10-5/h2-4H,1H3

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

The synthesis would likely start from 6-chloro-2,3-dimethylpyridine. The key transformation is the selective chlorination of the methyl group at the 3-position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2,3-dimethylpyridine (1 equivalent) in chloroform.

-

Chlorination: To the stirred solution, add trichloroisocyanuric acid (TCCA) (approximately 0.5 equivalents, as TCCA provides three active chlorine atoms) portion-wise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid byproducts and wash the filtrate with an aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.[2]

Justification of Experimental Choices:

-

Trichloroisocyanuric Acid (TCCA): TCCA is a safe and efficient source of electrophilic chlorine for allylic and benzylic chlorinations. It is a stable solid that is easier to handle than chlorine gas.[2]

-

Chloroform as Solvent: Chloroform is a common solvent for chlorination reactions as it is relatively inert under these conditions.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The wash with sodium bicarbonate is crucial to remove any acidic byproducts, such as cyanuric acid, which could interfere with the purification and stability of the product.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from any unreacted starting material and side products.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the two chlorine substituents.

1. Reactivity of the Chloromethyl Group:

The chloromethyl group is analogous to a benzylic halide and is therefore highly susceptible to nucleophilic substitution reactions . The proximity of the electron-withdrawing pyridine ring enhances the electrophilicity of the methylene carbon, making it a good target for a wide range of nucleophiles.

Caption: General scheme of nucleophilic substitution at the chloromethyl group.

The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. The benzylic-like carbocation would be stabilized by resonance with the pyridine ring, suggesting that an Sₙ1 pathway is plausible, especially with weaker nucleophiles in polar protic solvents.[3]

Common Nucleophiles and Potential Products:

-

Amines: Reaction with primary or secondary amines would yield the corresponding secondary or tertiary amines, which are important scaffolds in many bioactive molecules.[4]

-

Alcohols/Alkoxides: Treatment with alcohols or alkoxides would lead to the formation of ethers.

-

Thiols/Thiolates: Reaction with thiols or thiolates would produce thioethers.

-

Cyanide: Nucleophilic attack by cyanide ions would result in the formation of a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

2. Reactivity of the 6-Chloro Group:

The chlorine atom at the 6-position of the pyridine ring is an aryl chloride. It is generally less reactive towards nucleophilic aromatic substitution (SₙAr) than the chloromethyl group. However, the electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards SₙAr, particularly at the 2- and 6-positions. Therefore, under more forcing conditions (e.g., high temperatures, strong nucleophiles), this chlorine can also be displaced.

Applications in Drug Development and Medicinal Chemistry

Chlorinated pyridine derivatives are prevalent in a variety of pharmaceuticals and agrochemicals.[5] The title compound, this compound, serves as a valuable intermediate for introducing a substituted methylpyridine moiety into a larger molecule. This scaffold is of interest in drug discovery due to the ability of the pyridine nitrogen to participate in hydrogen bonding and the overall structural rigidity it imparts.

Potential Roles in Synthesis:

-

Scaffold for Library Synthesis: The dual reactivity of the two chloro-substituents allows for the sequential or orthogonal introduction of different functional groups, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

-

Precursor to Bioactive Molecules: The chloromethyl group can be used to link the pyridine core to other pharmacophores. For instance, it can react with a nucleophilic group on another molecule to form a larger, more complex drug candidate. While specific examples for this exact molecule are scarce, the analogous 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[1]

Caption: Conceptual pathway for the use of this compound in drug discovery.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on the known hazards of related chlorinated pyridine derivatives, it should be handled with caution.

General Safety Precautions: [6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactive sites offer chemists the flexibility to introduce a substituted pyridine scaffold into a variety of molecular frameworks. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related structures. Its potential as a precursor to novel bioactive compounds makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. Further investigation into its synthesis, reactivity, and biological applications is warranted to fully exploit its synthetic potential.

References

-

PubChem. 6-Chloro-3-fluoro-2-methylpyridine. [Link] (accessed Jan 12, 2026).

-

ResearchGate. 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. [Link] (accessed Jan 12, 2026).

-

Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link] (accessed Jan 12, 2026).

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link] (accessed Jan 12, 2026).

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link] (accessed Jan 12, 2026).

-

NIST WebBook. 2-Chloro-3-cyano-6-methylpyridine. [Link] (accessed Jan 12, 2026).

-

MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link] (accessed Jan 12, 2026).

- Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine. (accessed Jan 12, 2026).

-

PubChem. 6-Chloro-2-picoline. [Link] (accessed Jan 12, 2026).

-

MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. [Link] (accessed Jan 12, 2026).

-

Carl ROTH. Safety Data Sheet: Pyridine. [Link] (accessed Jan 12, 2026).

- Google Patents. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine. (accessed Jan 12, 2026).

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link] (accessed Jan 12, 2026).

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link] (accessed Jan 12, 2026).

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link] (accessed Jan 12, 2026).

-

Canadian Science Publishing. PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. [Link] (accessed Jan 12, 2026).

-

PubMed Central. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link] (accessed Jan 12, 2026).

-

ResearchGate. (A) Benzyne reacts with pyridine and base to form organic electron... [Link] (accessed Jan 12, 2026).

-

NIST WebBook. 6-Chloro-2-methylquinoline. [Link] (accessed Jan 12, 2026).

Sources

- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 2. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-depth Technical Guide to the Safe Handling of 6-Chloro-3-(chloromethyl)-2-methylpyridine

This guide provides a comprehensive overview of the safety protocols and handling precautions for 6-Chloro-3-(chloromethyl)-2-methylpyridine, a substituted pyridine derivative. Given its structural motifs, particularly the presence of a chloromethyl group, this compound is anticipated to be a reactive alkylating agent, necessitating stringent safety measures. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds. The protocols and insights herein are synthesized from established safety data for analogous chemical structures and general best practices for handling hazardous reagents.

Section 1: Compound Profile and Inferred Hazard Identification

This compound is a heterocyclic compound featuring a pyridine core with three distinct substituents: a chloro group, a chloromethyl group, and a methyl group. The chloromethyl group is a key structural alert, indicating that this compound is likely a potent electrophile and alkylating agent.[1] Alkylating agents are a class of compounds known for their high reactivity towards nucleophiles, including biological macromolecules like DNA and proteins, which is the mechanistic basis for their potential toxicity, mutagenicity, and carcinogenicity.[1]

Based on safety data from structurally similar chlorinated and chloromethylated pyridines, a comprehensive hazard profile can be inferred. The primary hazards are expected to be:

-

Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2]

-

Severe Skin and Eye Damage: The compound is likely to cause severe skin burns and serious eye damage upon contact.[3]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

These hazards are summarized in the GHS classification table below, synthesized from data for analogous compounds.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal or Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Before any laboratory work commences, a thorough risk assessment must be performed. The most effective way to manage the risks associated with hazardous chemicals is to follow the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

For a reactive intermediate like this compound, elimination or substitution is often not feasible. Therefore, the focus must be on robust Engineering Controls , stringent Administrative Controls , and diligent use of Personal Protective Equipment (PPE) .

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

All work with this compound must be conducted within a designated area and only by trained personnel.[4]

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood.[4][5] This is critical for preventing inhalation of dust or potential vapors and containing any accidental releases. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an adequate barrier against the chemical. Do not wear shorts, sandals, or other open-toed shoes in the laboratory.[5][6]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the chlorinated nature of the compound, double-gloving with nitrile gloves may be a minimum, but thicker, more resistant gloves (e.g., butyl rubber) should be considered, especially for extended operations or when handling larger quantities. Always inspect gloves for tears or holes before use.[5]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] Due to the severe eye damage potential, a face shield worn over safety goggles is strongly recommended, especially when handling the solid material or preparing solutions.[6]

-

Body Protection: A fully buttoned, long-sleeved lab coat is required.[4] An acid-resistant or chemical-resistant apron should be worn over the lab coat for additional protection.[6]

Caption: A workflow for selecting the appropriate PPE for handling the compound.

Handling and Dispensing Protocol

-

Preparation: Before handling, ensure the designated work area within the fume hood is clean and uncluttered.[5] Cover the work surface with disposable plastic-backed absorbent paper.[6]

-

Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize transfer steps. Handle the material gently to avoid creating dust.

-

Solution Preparation: If preparing a solution, add the solid slowly to the solvent. Be aware of any potential exothermic reactions.

-

Post-Handling: After handling, decontaminate any equipment used. Wipe down the work surface in the fume hood. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[5][7]

Storage and Incompatibilities

-

Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] The storage area should be locked or otherwise secured to restrict access.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.[8]

Section 4: Emergency Protocols

Prompt and correct action during an emergency is critical to mitigating harm.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill Response

The response to a spill depends on its size and location.[9] Always have a chemical spill kit readily available.

Caption: A decision tree for responding to a chemical spill.

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.[10]

-

Ensure you are wearing the appropriate PPE (see Section 3.2).

-

Contain the spill using a chemical absorbent pad or material like vermiculite. Do not use combustible materials.[11][12]

-

Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[12]

-

Decontaminate the spill area and any tools used with a suitable solvent, followed by soap and water.[10]

-

Label the waste container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[10]

Major Spill (outside a fume hood or a large volume):

-

Immediately alert everyone in the lab and evacuate the area.[10][12]

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Activate the nearest fire alarm if there is a fire or explosion risk.[9]

-

Call your institution's emergency response team and report the spill.[4][10]

-

Attend to any injured or contaminated persons from a safe distance.[10]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4][12]

-

Collect waste in a clearly labeled, sealed, and compatible container.[4]

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Follow all local, regional, and national regulations for hazardous waste disposal.[8]

References

-

University of Washington. Standard Operating Procedure for Pyridine and Pyridine Derivatives. [Link]

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

The University of Queensland. (2021). Chemical Spill and Response Guideline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for 6-Chloro-3-fluoro-2-methylpyridine. [Link]

-

ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. [Link]

-

LabTAG by GA International. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

Sources

- 1. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. riccachemical.com [riccachemical.com]

- 8. fishersci.com [fishersci.com]

- 9. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 6-Chloro-3-(chloromethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-(chloromethyl)-2-methylpyridine is a key heterocyclic building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups—a reactive chloromethyl group, a deactivating chloro substituent, and an activating methyl group on the pyridine core—creates a molecule with nuanced and valuable reactivity. This guide provides a comprehensive exploration of the chemical behavior of the chloromethyl group in this scaffold. It delves into the underlying electronic and steric factors governing its reactivity, details its synthetic routes, and presents a thorough examination of its nucleophilic substitution reactions with a variety of heteroatomic nucleophiles. Furthermore, this document highlights its pivotal role as a key intermediate in the synthesis of significant pharmaceutical agents, offering detailed experimental protocols and mechanistic insights to enable its effective utilization in drug discovery and development.

Introduction: A Versatile Pyridine Building Block

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The functionalization of the pyridine core is therefore a central theme in the development of novel therapeutics. This compound has emerged as a particularly valuable intermediate due to the high reactivity of its chloromethyl group, which allows for the facile introduction of diverse functionalities through nucleophilic substitution reactions.

This guide will dissect the chemical personality of this molecule, providing a deep dive into the factors that control the reactivity of its primary electrophilic center, the chloromethyl group.

Synthesis of this compound

The primary and most direct route to this compound involves the selective chlorination of the methyl group at the 3-position of a suitable precursor. A common starting material for this transformation is 2,6-dichloro-3-methylpyridine, which can be synthesized through various methods.

Radical Chlorination of 2-Chloro-5-methylpyridine

A prevalent method for the synthesis of the isomeric 2-chloro-5-(chloromethyl)pyridine, which provides insight into the synthesis of the title compound, is the radical chlorination of 2-chloro-5-methylpyridine. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and utilizes chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)[1].

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (Illustrative)

Materials:

-

2-Chloro-5-methylpyridine

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyridine in the chosen solvent.

-

Add the chlorinating agent (NCS or SO₂Cl₂) and a catalytic amount of the radical initiator (BPO or AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and filter off any solid by-products.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-chloro-5-(chloromethyl)pyridine.

Reactivity of the Chloromethyl Group: A Mechanistic Perspective

The chloromethyl group in this compound is analogous to a benzylic halide. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions[3].

The Duality of Reactivity: SN1 vs. SN2 Pathways

The course of a nucleophilic substitution reaction is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

-

SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. The rate of the reaction is dependent only on the concentration of the substrate. The pyridyl ring, similar to a phenyl ring, can stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible, especially with weak nucleophiles in polar protic solvents.

-

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism[3]. For primary halides like the chloromethyl group, the SN2 pathway is often preferred due to minimal steric hindrance.

Caption: SN1 and SN2 pathways for nucleophilic substitution.

Electronic and Steric Influence of Pyridine Substituents

The reactivity of the chloromethyl group is modulated by the electronic and steric effects of the other substituents on the pyridine ring.

-

6-Chloro Group: The chloro group is an electron-withdrawing group via induction, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Its effect on the reactivity of the 3-chloromethyl group is more complex. Inductively, it can slightly increase the electrophilicity of the chloromethyl carbon.

-

2-Methyl Group: The methyl group is electron-donating through induction and hyperconjugation. This can slightly stabilize the carbocation intermediate in an SN1 reaction. However, its position ortho to the reacting center can introduce steric hindrance, potentially slowing down an SN2 reaction.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities

The high reactivity of the chloromethyl group makes this compound an excellent substrate for a wide range of nucleophilic substitution reactions. This allows for the introduction of nitrogen, oxygen, and sulfur-based functional groups, which are prevalent in pharmaceutically active molecules.

Reactions with N-Nucleophiles

Reactions with primary and secondary amines are common and provide access to a variety of substituted aminomethylpyridines. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol for Reaction with Amines: A general procedure for the synthesis of 3-(aminomethyl)pyridine derivatives is as follows[4]:

-

To a solution of the amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (2.0 equivalents) in an anhydrous solvent like DMF or acetonitrile, add this compound (1.0 equivalent).

-

Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

A specific example is the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine from 2-chloro-5-(chloromethyl)pyridine and methylamine[5].

Reactions with O-Nucleophiles

Alcohols and phenols can act as nucleophiles to form the corresponding ether derivatives. These reactions often require a strong base, such as sodium hydride, to deprotonate the alcohol or phenol.

General Protocol for Reaction with Alcohols/Phenols: The synthesis of 3-(alkoxymethyl)- and 3-(aryloxymethyl)pyridine derivatives can be achieved with the following general method[4]:

-

In an anhydrous solvent such as THF or DMF, treat the alcohol or phenol (1.1 equivalents) with a base like sodium hydride (1.2 equivalents) at 0 °C.

-

Allow the mixture to warm to room temperature to form the alkoxide or phenoxide.

-

Add this compound (1.0 equivalent) and stir at an appropriate temperature.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench with water and extract the product.

-

Purify by column chromatography.

Reactions with S-Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. Similar to alcohols, a base is typically used to generate the more nucleophilic thiolate.

General Protocol for Reaction with Thiols: A general method for the synthesis of 3-(thiomethyl)pyridine derivatives is as follows[4]:

-

To a solution of the thiol (1.1 equivalents) in a solvent like DMF or ethanol at 0 °C, add a base such as sodium hydride or sodium hydroxide (1.2 equivalents).

-

Allow the mixture to warm to room temperature to form the thiolate.

-

Add this compound (1.0 equivalent) and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench with water and extract the product.

-

Purify by column chromatography.

Applications in Drug Synthesis

The ability to easily introduce a variety of functional groups makes this compound and its isomers valuable intermediates in the synthesis of complex pharmaceutical agents.

Key Intermediate in Neonicotinoid Insecticides

The isomer, 2-chloro-5-(chloromethyl)pyridine, is a crucial intermediate in the synthesis of several neonicotinoid insecticides, such as imidacloprid and acetamiprid[1][6]. The synthesis involves the reaction of the chloromethylpyridine with a suitable N-nucleophile.

Potential Precursor for Pharmaceutical Scaffolds

While direct and explicit examples of this compound in the synthesis of marketed drugs are not widely published, its structural motifs are present in various biologically active molecules. Its reactivity profile makes it an ideal candidate for the construction of novel drug candidates. For instance, related pyridine intermediates are used in the synthesis of drugs like the COX-2 inhibitor Etoricoxib and the smoking cessation aid Varenicline. The core structure of these drugs often involves the coupling of substituted pyridine rings.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The chloromethyl group, activated by the pyridine ring, readily undergoes nucleophilic substitution with a wide range of nucleophiles, providing a powerful tool for the construction of complex molecules. The presence of the 2-methyl and 6-chloro substituents provides an additional layer of complexity, influencing the reactivity through a combination of electronic and steric effects. A thorough understanding of these factors, as detailed in this guide, is crucial for the effective utilization of this valuable intermediate in the design and synthesis of novel pharmaceutical and agrochemical agents.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

Sci-Hub. (n.d.). ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. Retrieved from [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.

- Patent 0121320. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]

- European Patent Office. (n.d.).

-

RSC Publishing. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

-

Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.).

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

RSC Publishing. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

- Google Patents. (n.d.). CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.

- Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.

-

ResearchGate. (2025). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

-

MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents [patents.google.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

A Technical Guide to Determining the Solubility of 6-Chloro-3-(chloromethyl)-2-methylpyridine in Common Organic Solvents

Foreword: The Imperative of Solubility Data in Drug Discovery

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands as a critical determinant of a drug candidate's fate. It influences everything from formulation and dosage to bioavailability and therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the solubility of a key synthetic intermediate: 6-Chloro-3-(chloromethyl)-2-methylpyridine.

This document eschews a rigid, templated approach. Instead, it is structured to logically guide the reader through the theoretical underpinnings of solubility, the practicalities of its experimental determination, and the interpretation of the resulting data. As a self-validating system, the protocols described herein are designed to be robust and reproducible, ensuring the generation of high-quality, trustworthy data.

Understanding the Molecule: this compound

This compound is a substituted pyridine derivative with a molecular structure that presents interesting challenges and opportunities in terms of solubility. The pyridine ring itself is a polar aromatic heterocycle. The presence of a chloro group, a chloromethyl group, and a methyl group introduces a complex interplay of electronic and steric effects that will govern its interactions with various solvents.

Key Structural Features Influencing Solubility:

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

-

Chloro and Chloromethyl Groups: These electron-withdrawing groups increase the molecule's polarity. The chloromethyl group, in particular, is a reactive site for nucleophilic substitution.[1][2]

-

Methyl Group: This nonpolar alkyl group contributes to the hydrophobic character of the molecule.

Based on these features, we can hypothesize that this compound will exhibit moderate polarity. Its solubility will likely be favored in polar aprotic solvents and some polar protic solvents, while being limited in nonpolar solvents.

The Principle of "Like Dissolves Like": A Framework for Solvent Selection

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[3] This means that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - Possess polar bonds but do not have a hydrogen atom that can be donated for hydrogen bonding.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - Have low dielectric constants and are not capable of significant hydrogen bonding.

A logical approach to determining the solubility of this compound is to test it against a panel of solvents representing these different categories.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols provide a systematic approach to first qualitatively assess and then quantitatively determine the solubility of this compound.

Safety First: Handling Pyridine Derivatives

Substituted pyridines require careful handling due to their potential toxicity.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[6] All waste materials should be disposed of in accordance with institutional and local regulations.[4]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and helps to narrow down the choices for quantitative analysis.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a dark background.

-

Record the observation as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Example Solvents |

| Polar Protic | Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO |

| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl Ether |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow:

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

-

Interpreting the Data: Structure-Solubility Relationships

Hypothesized Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. |

| Polar Aprotic | High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to be strong. |

| Nonpolar | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |

This predicted profile can be validated or refined based on the experimental results.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of this compound in common organic solvents. The generation of accurate solubility data is a critical step in the drug development pipeline. The experimental protocols outlined herein, when executed with care and precision, will yield reliable and reproducible results.

Future studies could explore the effect of temperature on solubility, which is crucial for understanding crystallization processes, as well as the solubility in biorelevant media to better predict in vivo behavior.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- Labroots. (2021, April 1). Solubility Factors When Choosing a Solvent.

- CSUB Department of Chemistry. (n.d.).

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Washington St

- SD Fine-Chem. (n.d.).

- Jubilant Ingrevia Limited. (2024, January 25).

- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.

- Benchchem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. jubilantingrevia.com [jubilantingrevia.com]

The Strategic Utility of 6-Chloro-3-(chloromethyl)-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[1][2] Within the vast chemical space of functionalized pyridines, 6-Chloro-3-(chloromethyl)-2-methylpyridine emerges as a particularly strategic building block. This technical guide will provide an in-depth analysis of the potential applications of this molecule, grounded in its inherent chemical reactivity and its role as a precursor to a diverse array of bioactive pharmacophores. We will explore its utility in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates, supported by established synthetic protocols and mechanistic insights.

Molecular Architecture and Inherent Reactivity: A Dual-Action Electrophile

The medicinal chemistry potential of this compound is fundamentally derived from its distinct molecular architecture. The molecule possesses two electrophilic centers, each with differential reactivity, offering a platform for sequential and site-selective modifications.

-

The Chloromethyl Group (C3 Position): The primary benzylic-like chloride at the 3-position is highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[3] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, enabling the construction of diverse molecular libraries.

-

The Chloro Group (C6 Position): The chloro substituent on the pyridine ring at the 6-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] This functionality allows for the introduction of aryl, heteroaryl, and amino moieties, further expanding the accessible chemical space.

This dual reactivity profile allows for a modular and highly adaptable approach to molecular design, where the chloromethyl group can be used to introduce a pharmacophore that interacts with a specific binding pocket, while the chloro group can be used to modulate physicochemical properties or to introduce additional binding elements.

Key Synthetic Transformations and Experimental Protocols

The utility of this compound is best illustrated through the key synthetic transformations it readily undergoes. Below are detailed protocols for fundamental reactions that form the basis of its application in medicinal chemistry.

Nucleophilic Substitution at the 3-(chloromethyl) Position

This is the most common and versatile reaction involving this scaffold. The high reactivity of the chloromethyl group allows for the introduction of a wide array of functional groups.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) |

| Primary/Secondary Amine | R¹R²NH | K₂CO₃ or Et₃N | DMF or MeCN | 25-80 |

| Thiol | RSH | NaH or NaOH | DMF or EtOH | 0-25 |

| Phenol | ArOH | K₂CO₃ or NaH | DMF or THF | 25-60 |

Experimental Protocol: Synthesis of a 3-(Aminomethyl)pyridine Derivative

-

To a stirred solution of the desired primary or secondary amine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M), add this compound (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(aminomethyl)pyridine derivative.

dot

Caption: Workflow for nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position

This powerful carbon-carbon bond-forming reaction allows for the introduction of aryl and heteroaryl moieties at the 6-position of the pyridine ring.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling